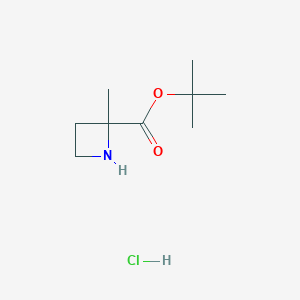![molecular formula C14H23NO5 B2502472 1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2243516-55-2](/img/structure/B2502472.png)
1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Chemical Synthesis Methods : This compound has been synthesized through various methods, such as intramolecular lactonization reactions and high-resolution mass spectrometry (Moriguchi et al., 2014). Another study focused on its synthesis as a chiral cyclic amino acid ester without using chiral catalysts or enzymes (Moriguchi et al., 2014).
Conformationally Restricted Amino Acids : Researchers have synthesized azabicyclo[X.Y.0]alkane amino acids as rigid dipeptide mimetics, which are useful in peptide-based drug discovery. This includes the synthesis of various diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal et al., 2005).
Applications in Synthesis of Other Compounds
Synthesis of Dipeptide Isosteres : The compound has been used in the synthesis of conformationally constrained dipeptide isosteres based upon enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid, derived from tartaric acid and α-amino acids (Guarna et al., 1999).
Cyclopropyl-Containing Amino Acids : It has been demonstrated to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form (Limbach et al., 2009).
Bicyclo[2.2.2]octane Skeleton Applications : The bicyclo[2.2.2]octane structure has been used in creating a conformationally restricted aspartic acid analogue (Buñuel et al., 1996), and in the synthesis of a rigid analogue of 2-aminoadipic acid (Kubyshkin et al., 2009).
Transport System Studies : Its isomeric forms were synthesized and compared with other amino acids for specificity to membrane transport systems in various cells (Christensen et al., 1983).
Enantiopure Proline Analogues : A novel azabicyclic amino acid, related to this compound, was synthesized in enantiopure forms for accessing a new family of enantiopure proline analogues (Carreras et al., 2010).
Deuterium-labeled Derivatives : The compound has been used in continuous photo flow synthesis for scale-up synthesis of deuterium-labeled derivatives, important for preparing biologically active compounds (Yamashita et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-14-6-4-13(5-7-14,9-19-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLPVGPSAIOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)


![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)

